molecular formula C17H17ClN2O4S B2970367 N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 562821-23-2

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2970367
CAS No.: 562821-23-2
M. Wt: 380.84
InChI Key: FTFGENAWRXGSHR-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide is a chemical research reagent designed for investigative applications, particularly in the field of enzymology and nucleotide signaling. This compound belongs to the sulfamoyl-benzamide class, which has emerged as a promising scaffold for the development of potent and selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) . These enzymes, including isoforms such as h-NTPDase1, -2, -3, and -8, play critical roles in regulating extracellular nucleotide levels, thereby influencing key physiological and pathological processes like thrombosis, inflammation, diabetes, and cancer . Compounds within this chemical family have demonstrated significant potential to selectively block the activity of specific h-NTPDase isoforms in sub-micromolar concentrations, making them valuable pharmacological tools for dissecting complex purinergic signaling pathways . The molecular structure of this reagent, featuring a benzamide core integrated with morpholinosulfonyl and chlorophenyl substituents, is engineered to interact with enzyme active sites, as supported by molecular docking studies of analogous structures [citation:4). This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFGENAWRXGSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being investigated.

Comparison with Similar Compounds

Key Research Findings

Morpholinosulfonyl Group: Critical for enzyme inhibition (e.g., h-NTPDases2) due to hydrogen bonding and steric effects .

Crystal Packing : Hydrogen-bonding patterns (e.g., N-H···O in 3-chloro-N-(2-chlorophenyl)benzamide) influence solubility and stability .

Biological Activity

N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a morpholinosulfonyl moiety, which contribute to its unique chemical properties. The presence of these functional groups allows for specific interactions with biological targets, enhancing its potential therapeutic applications.

This compound is primarily investigated for its role as an enzyme inhibitor . The mechanism involves binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in conditions such as inflammation and cancer .

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are crucial in regulating nucleotide levels in cells. For instance, one study reported an IC50 value of 2.88 ± 0.13 μM for h-NTPDase1, demonstrating significant inhibitory potency . This suggests that the compound may be beneficial in conditions where modulation of nucleotide signaling is required.

Anticancer Properties

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, with particular efficacy noted in inhibiting cell proliferation in non-small cell lung cancer models . The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the benzamide scaffold for enhancing anticancer activity.

Table 1: Biological Activity Data

Study ReferenceTarget EnzymeIC50 (μM)Activity Type
h-NTPDase12.88 ± 0.13Enzyme Inhibition
h-NTPDase2Sub-micromolarEnzyme Inhibition
Non-small cell lung cancerIC50 values range from 15.32 to 29.23Anticancer Activity

Notable Findings

  • Inhibition Profile : The compound selectively inhibits h-NTPDases at sub-micromolar concentrations, indicating a potential therapeutic role in inflammatory diseases and cancer .
  • Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

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